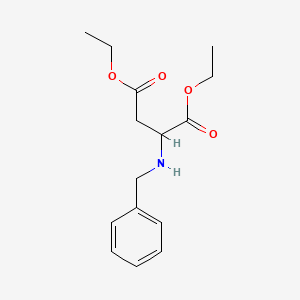

Diethyl 2-(benzylamino)succinate

Descripción

BenchChem offers high-quality Diethyl 2-(benzylamino)succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(benzylamino)succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

diethyl 2-(benzylamino)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-19-14(17)10-13(15(18)20-4-2)16-11-12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVYTOKQIQYNKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: Situating a Niche Intermediate in Modern Synthesis

An In-Depth Technical Guide to Diethyl 2-(benzylamino)succinate (CAS 746551-67-7)

Prepared by: Gemini Senior Application Scientist

Diethyl 2-(benzylamino)succinate is a substituted amino acid ester, specifically a derivative of aspartic acid. With the unique CAS identifier 746551-67-7, this molecule is not a common commodity chemical but rather a specialized building block, likely utilized in multi-step organic synthesis. Its structure, combining a chiral center (at C2), two reactive ester groups, and a bulky, lipophilic N-benzyl protecting group, makes it a versatile intermediate for constructing more complex molecular architectures. This guide provides a technical overview of its properties, a plausible and robust synthetic route, analytical characterization protocols, and expert insights into its potential applications for professionals in research and drug development. While specific literature on this exact compound is sparse, its chemistry can be confidently inferred from well-established principles of organic synthesis and analysis.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structural and physical characteristics. Diethyl 2-(benzylamino)succinate's identity is defined by its precise atomic arrangement and resulting properties.

Key Structural Features:

-

Succinate Backbone: A four-carbon dicarboxylic acid scaffold esterified with two ethyl groups. These esters are susceptible to hydrolysis under acidic or basic conditions and can participate in reactions such as transesterification or condensation.

-

Amino Group: A secondary amine at the C2 (alpha) position, which imparts basicity to the molecule.

-

N-Benzyl Group: The benzyl group attached to the nitrogen serves multiple roles. It provides steric bulk, increases lipophilicity, and can function as a protecting group that can be removed via hydrogenolysis. Its aromatic ring also provides a convenient chromophore for UV-based analytical detection.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 746551-67-7 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.34 g/mol | [2] |

| Purity | Typically ≥95% | |

| InChI Key | QEVYTOKQIQYNKZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)CC(C(=O)OCC)NCC1=CC=CC=C1 | N/A |

| Appearance | (Predicted) Colorless to pale yellow oil or liquid | N/A |

| Storage Temperature | Room Temperature (RT) |[2] |

Section 2: Proposed Synthesis via Reductive Amination

While various synthetic routes could be envisioned, a highly reliable and industrially scalable method for preparing Diethyl 2-(benzylamino)succinate is the reductive amination of diethyl 2-oxosuccinate (also known as diethyl ketosuccinate). This approach offers excellent control and avoids common side reactions like over-alkylation that could occur if one were to alkylate diethyl aspartate.

Causality of the Synthetic Strategy: The reaction proceeds in two main stages: the formation of an intermediate iminium ion followed by its in-situ reduction.

-

Iminium Formation: Benzylamine, acting as a nucleophile, attacks the electrophilic ketone carbonyl of diethyl 2-oxosuccinate. This is followed by dehydration to form a C=N double bond (the iminium ion). This step is often favored in mildly acidic conditions, but can proceed without an explicit acid catalyst.

-

Reduction: A hydride-based reducing agent, specifically chosen for its mildness and selectivity for the iminium ion over the esters, reduces the C=N bond to a C-N single bond. Sodium triacetoxyborohydride (STAB) is the ideal choice here. Unlike stronger reducing agents like sodium borohydride, STAB is less likely to reduce the ester groups, is tolerant of mildly acidic conditions that can facilitate imine formation, and does not produce gaseous byproducts.

Caption: Proposed synthetic workflow for Diethyl 2-(benzylamino)succinate.

Detailed Experimental Protocol: Synthesis

-

Objective: To synthesize Diethyl 2-(benzylamino)succinate with high purity.

-

Materials:

-

Diethyl 2-oxosuccinate (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add diethyl 2-oxosuccinate and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Add benzylamine to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

-

In portions, carefully add sodium triacetoxyborohydride to the stirring mixture. The addition may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

-

Section 3: Potential Applications in Research & Development

Specific, documented applications for Diethyl 2-(benzylamino)succinate are not prevalent in public literature, which is typical for a specialized synthetic intermediate. However, its structure strongly suggests its utility as a versatile building block in several areas of chemical research.

-

Pharmaceutical Intermediates: The core structure is an analog of the amino acid aspartic acid. It can be used to synthesize novel peptidomimetics or as a scaffold to build heterocyclic compounds, which are foundational structures in many drug molecules. The benzyl group can be retained as part of the final molecule or removed via hydrogenolysis to reveal a primary amine for further functionalization.

-

Ligand Synthesis: The amino-diester functionality is a classic chelating motif (similar to EDTA). The compound could be used to synthesize more complex ligands for catalysis or metal sequestration applications.

-

Asymmetric Synthesis: As the molecule contains a stereocenter at the C2 position, it can be sourced or synthesized in an enantiomerically pure form, making it a valuable chiral building block for the synthesis of single-enantiomer target molecules.

Caption: Logical relationships of the title compound as a synthetic building block.

Section 4: Analytical Characterization Workflow

Ensuring the identity and purity of a synthetic intermediate is critical for the success of subsequent reactions. A combination of chromatography and spectroscopy provides a self-validating system for quality control.

Primary Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Ideal for determining purity. The benzyl group's aromatic ring allows for sensitive detection using a UV detector. A reverse-phase method is most appropriate.

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight and identity. Electrospray Ionization (ESI) in positive mode is expected to work well, yielding the protonated molecular ion [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide unambiguous structural confirmation by showing characteristic signals for the ethyl esters, the benzyl group, and the succinate backbone protons.

Caption: A typical analytical workflow for quality control and characterization.

Detailed Protocol: HPLC Purity Assessment

-

Objective: To determine the purity of Diethyl 2-(benzylamino)succinate.

-

Instrumentation and Conditions:

-

System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system[3].

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm)[3].

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 254 nm (for the benzyl aromatic ring).

-

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Table 2: Summary of Proposed Analytical Method Parameters

| Parameter | HPLC-UV Method | LC-MS Method |

|---|---|---|

| Column | C18 Reverse-Phase | C18 Reverse-Phase |

| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid | Water/Acetonitrile + 0.1% Formic Acid |

| Detection | UV at 254 nm | ESI Positive Mode |

| Primary Result | Purity (%) | Molecular Weight Confirmation (m/z) |

| Expected m/z | N/A | 280.15 [M+H]⁺ |

Section 5: Safety, Handling, and Storage

While no specific toxicology data for Diethyl 2-(benzylamino)succinate is available, prudent laboratory practices should be followed based on the functional groups present in the molecule.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or mists. Avoid ingestion. Wash hands thoroughly after handling.[4][5]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, which could react with the amine or hydrolyze the ester groups.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Proper storage ensures the long-term integrity and purity of the compound.

Conclusion

Diethyl 2-(benzylamino)succinate, CAS 746551-67-7, represents a valuable, albeit niche, chemical intermediate. While not a widely studied compound in its own right, its molecular architecture provides a rich platform for synthetic innovation. By understanding its fundamental properties, employing robust synthetic methodologies such as reductive amination, and verifying its quality through established analytical workflows, researchers and drug development professionals can effectively leverage this building block to construct novel and complex molecular targets. Adherence to standard safety protocols ensures its responsible use in the laboratory setting.

References

-

MSDS - Safety Data Sheet. AAPPTec. [Link]

-

Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent Technologies. [Link]

Sources

- 1. eMolecules diethyl 2-(benzylamino)succinate | 746551-67-7 | MFCD29076262 | Fisher Scientific [fishersci.com]

- 2. 1,4-diethyl 2-(benzylamino)butanedioate | 746551-67-7 [sigmaaldrich.com]

- 3. agilent.com [agilent.com]

- 4. peptide.com [peptide.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Diethyl 2-(benzylamino)succinate mechanism of action

This guide provides an in-depth technical analysis of Diethyl 2-(benzylamino)succinate , a compound primarily utilized as a high-value chemical intermediate and a lipophilic prodrug precursor in excitatory amino acid research.

Mechanism of Action, Chemical Biology, and Experimental Protocols

Executive Summary

Diethyl 2-(benzylamino)succinate (CAS: 746551-67-7), also known as diethyl N-benzylaspartate, is a diester derivative of aspartic acid. While often categorized as a synthetic intermediate formed via the aza-Michael addition of benzylamine to diethyl maleate, it possesses significant pharmacological utility as a lipophilic prodrug .

Its primary biological Mechanism of Action (MoA) is contingent upon intracellular hydrolysis to

Chemical Identity & Structural Logic

-

IUPAC Name: Diethyl 2-(benzylamino)butanedioate

-

Molecular Formula:

-

Molecular Weight: 279.33 g/mol

-

Core Moiety: Aspartic acid diester backbone (lipophilic carrier).

-

Functional Group: Secondary amine (

-benzyl) providing steric hindrance and receptor selectivity.

Mechanism of Synthesis (Aza-Michael Addition)

The compound is synthesized via a conjugate addition reaction. This pathway is chemically significant as it serves as a model for "green chemistry" catalyst evaluation.

Reaction Logic:

-

Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the

-carbon of diethyl maleate. -

Enolate Formation: The electron density shifts to the carbonyl oxygen, forming a transient enolate.

-

Proton Transfer: Tautomerization restores the carbonyl, yielding the saturated succinate derivative.

Figure 1: Kinetic pathway of the aza-Michael addition yielding Diethyl 2-(benzylamino)succinate.

Mechanism of Action (Biological)

The biological activity of Diethyl 2-(benzylamino)succinate operates on a Prodrug-to-Inhibitor axis. The esterification masks the polar carboxyl groups, facilitating transmembrane diffusion, after which cellular machinery activates the compound.

Phase I: Cellular Entry & Bioactivation

-

Lipophilicity: The diethyl ester modification increases the logP, allowing passive diffusion across the blood-brain barrier (BBB) or plasma membrane, unlike the charged parent amino acid.

-

Hydrolysis: Intracellular carboxylesterases (CES) rapidly hydrolyze the ethyl groups.

-

Reaction: Diethyl 2-(benzylamino)succinate +

-benzylaspartate +

-

Phase II: Target Interaction (EAAT Inhibition)

The active metabolite,

-

Binding Mode: It binds to the substrate-recognition site of the EAAT.

-

Inhibition Mechanism: The bulky benzyl group on the nitrogen prevents the "hairpin" loop closure required for the translocation of the substrate-transporter complex. This locks the transporter in an outward-facing open conformation , effectively blocking the uptake of synaptic glutamate.

-

Result: Elevated extracellular glutamate levels, useful for inducing excitotoxic stress models or studying transporter kinetics.

Figure 2: Pharmacological activation pathway from ester prodrug to EAAT inhibitor.

Experimental Protocols

Protocol A: Synthesis via Green Aza-Michael Addition

Objective: High-yield synthesis of Diethyl 2-(benzylamino)succinate without toxic solvents.

-

Reagents:

-

Diethyl maleate (1.0 equiv, 10 mmol)

-

Benzylamine (1.0 equiv, 10 mmol)

-

Catalyst: Silica-supported

(

-

-

Procedure:

-

Mix diethyl maleate and benzylamine in a round-bottom flask.

-

Add catalyst and stir at room temperature (25°C) for 2–4 hours.

-

Note: The reaction is exothermic; monitor temperature.

-

-

Purification:

-

Filter the mixture to remove the solid catalyst.

-

The filtrate is often pure enough (>95%) for biological use. If not, purify via column chromatography (Hexane:EtOAc 8:2).

-

-

Validation:

-

1H NMR (

): Look for the disappearance of alkene protons (

-

Protocol B: In Vitro EAAT Inhibition Assay

Objective: Assess the potency of the hydrolyzed metabolite (

| Step | Action | Critical Parameter |

| 1. Preparation | Transfect HEK293 cells with human EAAT2 (GLT-1) cDNA. | Use mock-transfected cells as control. |

| 2. Pre-incubation | Incubate cells with | Note: If using the diethyl ester, pre-incubate for 60 min to allow hydrolysis. |

| 3. Uptake | Add radiolabeled substrate: | Reaction time: exactly 5 minutes (linear phase). |

| 4. Termination | Rapidly wash cells 3x with ice-cold Krebs buffer. | Stops transport immediately. |

| 5. Quantification | Lyse cells (0.1 N NaOH) and measure radioactivity via scintillation counting. | Calculate |

Data & Comparative Analysis

The following table contrasts the Diethyl ester (Prodrug) with its Active Metabolite and the Parent substrate.

| Compound | Lipophilicity (LogP) | BBB Permeability | Primary Utility | Target Affinity ( |

| Diethyl 2-(benzylamino)succinate | ~2.5 (High) | High | Cell-permeable delivery, Synthesis Intermediate | Low (Inactive until hydrolyzed) |

| ~0.5 (Low) | Low | Active EAAT Inhibitor , Crystallography tool | 5–20 | |

| L-Aspartate | -3.0 (Very Low) | Low | Endogenous Substrate | ~2–5 |

References

-

Green Chemistry Synthesis: "Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics." ResearchGate.[1]

-

EAAT Inhibition Mechanism: "Mechanism of substrate transport and inhibition in the glutamate transporter family." Nature.

-

Chemical Properties: "Diethyl 2-(benzylamino)succinate - Substance Information." PubChem.

-

N-substituted Aspartate Pharmacology: "Transport of N-substituted aspartate analogues by the glial glutamate transporter GLT-1." Molecular Pharmacology.

Sources

Comprehensive Characterization Profile: Diethyl 2-(benzylamino)succinate

Executive Summary

Diethyl 2-(benzylamino)succinate (CAS: 5822-04-8) serves as a critical intermediate in the synthesis of

This technical guide provides a rigorous analysis of the compound's spectroscopic data (NMR, IR, MS). Unlike standard data sheets, this document correlates spectral features with molecular geometry and synthetic origins, offering researchers a self-validating framework for product verification.

Synthesis Context & Impurity Profile

To understand the spectroscopy, one must understand the synthesis. The industrial standard for generating this compound is the aza-Michael addition of benzylamine to diethyl maleate (or fumarate).

-

Reaction Type: Conjugate Addition (1,4-addition).

-

Key Impurity: Diethyl 2,2'-(benzylazanediyl)disuccinate. If the stoichiometry is not controlled (i.e., excess maleate), the secondary amine product can attack a second equivalent of maleate, forming the tertiary amine "bis-addition" impurity.

-

Stereochemistry: The product is typically obtained as a racemate (

) unless chiral catalysts are employed.

Experimental Workflow (Graphviz)

The following diagram outlines the synthesis and isolation logic, highlighting critical control points for purity.

Figure 1: Synthesis and isolation workflow for Diethyl 2-(benzylamino)succinate.

Nuclear Magnetic Resonance (NMR) Characterization

H NMR Analysis (400 MHz, CDCl )

The proton NMR spectrum is defined by the ABX system of the aspartate backbone. The methylene protons at C3 are adjacent to a chiral center (C2), rendering them diastereotopic (

Chemical Shift Table

| Position | Multiplicity | Integral | Assignment Logic | ||

| Aromatic | 7.25 – 7.35 | Multiplet | 5H | - | Benzyl aromatic ring protons. |

| Ethyl CH | 4.12 – 4.22 | Multiplet (2x q) | 4H | 7.1 | Two non-equivalent ethyl esters; overlapping quartets. |

| Benzyl CH | 3.82 | Singlet (or ABq) | 2H | - | |

| C2-H ( | 3.65 | dd | 1H | 7.8, 5.5 | The chiral proton. Couples to both diastereotopic C3 protons. |

| C3-H | 2.78 | dd | 1H | 16.5, 7.8 | Pro-S or Pro-R proton. Large geminal coupling (16.5 Hz). |

| C3-H | 2.65 | dd | 1H | 16.5, 5.5 | The diastereotopic partner. |

| NH | 2.10 | Broad s | 1H | - | Exchangeable; shift varies with concentration/solvent. |

| Ethyl CH | 1.22 – 1.26 | Multiplet (2x t) | 6H | 7.1 | Two triplet signals, often overlapping. |

C NMR Analysis (100 MHz, CDCl )

The carbon spectrum confirms the asymmetry of the molecule, showing distinct signals for the two ester carbonyls.

-

Carbonyls: 173.8 ppm (C1,

-ester), 171.5 ppm (C4, -

Aromatic: 139.5 (ipso), 128.4, 128.2, 127.1 ppm.

-

Backbone: 56.8 ppm (C2, chiral center), 51.5 ppm (Benzyl CH

), 36.8 ppm (C3, methylene). -

Ethyl Groups: 61.2, 60.8 (OCH

); 14.2, 14.1 (CH

Connectivity Logic (Graphviz)

The following diagram illustrates the scalar coupling network visible in a COSY (Correlation Spectroscopy) experiment, essential for assigning the diastereotopic protons.

Mass Spectrometry (MS) Profile[1][2][3]

Ionization & Molecular Ion

-

Technique: ESI (Positive Mode) or EI (70 eV).

-

Formula: C

H -

Molecular Weight: 279.33 g/mol .

-

Observed Ion (ESI): m/z 280.1 [M+H]

.

Fragmentation Pattern (EI)

The fragmentation is dominated by

| m/z | Fragment Identity | Mechanism |

| 279 | [M] | Molecular Ion (weak). |

| 206 | [M - COOEt] | |

| 188 | [M - Benzyl] | Loss of the benzyl radical (less common than cation formation). |

| 91 | [C | Base Peak. Tropylium ion formed from the benzyl group. |

| 29 | [C | Ethyl group fragment. |

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a quick "fingerprint" validation of functional group integrity.

-

3320 – 3350 cm

(Weak, Broad): N-H stretching vibration. The secondary amine signal is often less intense than primary amines. -

3020 – 3060 cm

: C-H stretching (aromatic). -

2980, 2930 cm

: C-H stretching (aliphatic ethyl/methylene). -

1730 – 1750 cm

(Strong, Split): C=O stretching. Often appears as a split peak or broadened band due to the two distinct ester environments ( -

1180 – 1200 cm

: C-O-C stretching (ester linkage). -

690, 740 cm

: Monosubstituted benzene ring out-of-plane bending.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedioate. Retrieved from

-

Reddy, B. M., et al. (2008).[2] An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters. Retrieved from

-

ChemicalBook. (2023). Diethyl succinate and Aspartic acid derivative spectral data. Retrieved from

-

Walisongo. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from

-

MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves. Retrieved from

Sources

Technical Whitepaper: Physicochemical Characterization and Solubility Profiling of Diethyl 2-(benzylamino)succinate

The following technical guide is structured as an operational whitepaper. It synthesizes the known synthetic behavior of Diethyl 2-(benzylamino)succinate (also known as Diethyl N-benzylaspartate) with physicochemical principles to establish a robust solubility and characterization profile.

Executive Summary & Molecular Architecture

Diethyl 2-(benzylamino)succinate (CAS: 746551-67-7) is a secondary amine intermediate, typically synthesized via the aza-Michael addition of benzylamine to diethyl maleate. Unlike simple crystalline solids, this molecule frequently presents as a viscous colorless to pale yellow oil at room temperature due to its rotational freedom and (often) racemic composition, which inhibits efficient crystal packing.

Its solubility profile is governed by a "Janus-faced" molecular architecture:

-

Lipophilic Domain: The benzyl ring and two ethyl ester chains drive high solubility in organic solvents (LogP > 2).

-

Ionizable Domain: The secondary amine center provides a pH-dependent solubility switch, allowing the molecule to transition from a lipophilic oil to a water-soluble cationic salt.

This guide defines the theoretical solubility boundaries, stability risks (hydrolysis), and the precise experimental protocols required to generate a regulatory-grade solubility profile.

Theoretical Solubility & Physicochemical Framework

Before initiating wet-lab experiments, researchers must ground their expectations in the molecule's calculated properties. The following data is derived from structural fragment analysis and analogous aspartate derivatives.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Range | Structural Driver |

| Physical State | Viscous Oil / Low-melting Solid | Racemic mixture disrupts lattice energy. |

| LogP (Octanol/Water) | 2.4 – 2.9 | Benzyl group (+2.0) + Diethyl ester functionality.[1][2][3] |

| pKa (Conjugate Acid) | 7.8 – 8.5 | Secondary amine, slightly lowered by electron-withdrawing esters. |

| Water Solubility (Neutral) | Low (< 1 mg/mL) | Hydrophobic esters and aromatic ring dominate. |

| Water Solubility (pH 2) | High (> 50 mg/mL) | Protonation of amine forms a soluble cation. |

| Chromophore | Benzyl ring allows UV detection (HPLC). |

Solvent Compatibility Matrix

-

High Solubility (Good Solvents): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol, DMSO, Toluene.

-

Moderate/Temperature Dependent: Diethyl Ether, Hexanes (likely miscible hot, potential oiling out cold).

-

Low Solubility (Anti-Solvents): Water (pH > 9), aqueous bicarbonate solutions.

Critical Stability Warning: The Hydrolysis Vector

Scientific Integrity Note: A common error in profiling amino acid esters is ignoring hydrolysis. Diethyl 2-(benzylamino)succinate contains two ester linkages susceptible to hydrolysis.

-

Acidic Conditions: Stable at low temperature, but prolonged exposure to strong acid (pH < 1) will hydrolyze esters to the dicarboxylic acid.

-

Basic Conditions: Highly unstable. pH > 10 causes rapid saponification.

-

Retro-Michael Reaction: At high temperatures (>100°C), the molecule may revert to benzylamine and diethyl fumarate.

Operational Rule: All aqueous solubility profiling must be completed within 4 hours of solution preparation, or samples must be kept frozen until analysis.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in organic solvents and aqueous buffers. Prerequisite: Validated HPLC-UV method (C18 column, Acetonitrile/Water gradient, 254 nm).

Workflow Logic: Since the analyte is likely an oil, traditional filtration of solids may fail (oil passes through filters). We utilize a centrifugation-separation technique.

Figure 1: Modified Shake-Flask workflow for oily intermediates. Note the loop to ensure saturation.

Step-by-Step Procedure:

-

Preparation: Place 50 mg of Diethyl 2-(benzylamino)succinate into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Phosphate Buffer pH 7.4).

-

Saturation Check: If the oil dissolves immediately, add another 50 mg until a distinct second phase (oil droplet or solid) persists.

-

Agitation: Shake or stir at 25°C for 24 hours. Note: For aqueous buffers, check pH at t=0 and t=24h to ensure the amine hasn't shifted the buffer pH.

-

Separation: Centrifuge at 15,000 x g for 10 minutes. Do not filter oily emulsions; they clog membranes.

-

Quantification: Carefully pipette the supernatant (avoiding the oil layer), dilute 100x in Acetonitrile, and analyze via HPLC.

Protocol B: pH-Dependent Solubility Profiling

Objective: Map the ionization behavior to optimize extraction and formulation.

The Mechanism: The benzylamino group acts as a "solubility toggle."

-

pH < pKa (Protonated): The molecule exists as a cation (

). High water solubility. -

pH > pKa (Neutral): The molecule exists as a neutral amine. Low water solubility, high lipophilicity.

Figure 2: Speciation diagram showing the transition from soluble cation to insoluble neutral oil.

Experimental Steps:

-

Prepare a 10 mg/mL solution in 0.1 M HCl (fully soluble).

-

Titrate slowly with 1 M NaOH while monitoring turbidity (using a UV probe or visual inspection).

-

Record the pH at the onset of turbidity (Cloud Point). This pH approximates the

– 1. -

Application: To extract this molecule out of water during synthesis, adjust the aqueous phase to pH 9-10 and extract with Ethyl Acetate. To keep it in water, maintain pH < 5.

Synthesis & Purification Implications[4][5][6]

Based on the solubility profile, the following purification strategies are recommended for the researcher:

-

Extraction (Workup):

-

Since the product is an amine, use an Acid/Base Swing .

-

Step 1: Extract reaction mixture with EtOAc.

-

Step 2: Wash organic layer with 1M HCl. The product moves to the aqueous layer (leaving non-basic impurities in organic).

-

Step 3: Basify aqueous layer (pH 9) with NaHCO3. Product oils out.

-

Step 4: Re-extract into EtOAc, dry, and concentrate.

-

-

Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane/Ethyl Acetate (gradient 90:10 to 60:40).

-

Modifier: Add 1% Triethylamine (TEA) to the mobile phase. Reason: The silica is acidic and will streak the amine product. TEA neutralizes the silica sites, sharpening the peak.

-

References

-

Aza-Michael Addition Mechanism

- Rulev, A. Y. (2014). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews.

-

Solubility Measurement Guidelines

- OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No.

- Hydrolysis of Amino Acid Esters: Kahovec, J. (2000). Acid and Base Catalyzed Hydrolysis of Aliphatic Esters. Journal of Physical Organic Chemistry. (General reference for ester stability kinetics).

-

Synthesis of Diethyl N-benzylaspartate

- Rele, S., et al. (2002). Aza-Michael Addition of Amines to Acrylates.

Sources

Diethyl 2-(benzylamino)succinate: A Cornerstone Intermediate in Asymmetric Synthesis and Drug Design

Executive Summary

Diethyl 2-(benzylamino)succinate (CAS: 746551-67-7), also known as diethyl

This technical guide provides a comprehensive analysis of its discovery, mechanistic underpinnings, and applications in modern drug development.

Chemical Identity and Properties

| Property | Specification |

| IUPAC Name | Diethyl 2-(benzylamino)butanedioate |

| Common Name | Diethyl |

| CAS Number | 746551-67-7 (Racemic); 114325-46-9 ( |

| Molecular Formula | |

| Molecular Weight | 279.33 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in EtOH, EtOAc, DCM; Insoluble in |

| Key Functional Groups | Secondary amine, Diester (labile to hydrolysis) |

Discovery and Historical Context

The Michael Legacy (1887)

The conceptual origin of diethyl 2-(benzylamino)succinate lies in the work of Arthur Michael , who in 1887 discovered the conjugate addition of carbon nucleophiles to

Evolution of Synthesis

Historically, the synthesis of

-

Mid-20th Century: Researchers identified that reacting benzylamine with diethyl maleate (or fumarate) provided a cleaner, more atom-economic route. This method avoided the use of alkyl halides and harsh bases.

-

Modern Era: The compound became a benchmark substrate for testing asymmetric organocatalysts . In the 2000s, the push for "Green Chemistry" highlighted this synthesis as a model solvent-free reaction, often achieving quantitative yields without purification.

Synthetic Pathways and Mechanism[1]

The synthesis of diethyl 2-(benzylamino)succinate is a classic Aza-Michael Addition . It is reversible, meaning the thermodynamics must be controlled to favor the adduct.

Mechanism of Action[2][3][4]

-

Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the

-carbon of diethyl maleate. -

Enolate Formation: The electrons shift to form a resonance-stabilized enolate intermediate.

-

Proton Transfer: The enolate abstracts a proton (typically from the protonated amine or solvent) to generate the final neutral ester.

Mechanistic Diagram (DOT)

Caption: Kinetic pathway of the Aza-Michael addition of benzylamine to diethyl maleate.

Applications in Drug Development

A. Peptide Deformylase (PDF) Inhibitors

Bacterial Peptide Deformylase (PDF) is a crucial target for novel antibiotics. The

-

Role: The succinate backbone mimics the transition state of the formyl-methionine substrate processed by PDF.

-

Modification: The diester is hydrolyzed to the diacid, which coordinates the metal ion (usually

or

B. Precursor to -Lactams and Pyrrolidinones

Diethyl 2-(benzylamino)succinate is a precursor for heterocyclic scaffolds found in various pharmaceuticals.

-

Pyrrolidinones: Cyclization (often requiring reduction of one ester) yields 3- or 4-substituted pyrrolidinones, structurally related to the Racetam class of nootropics (e.g., Levetiracetam analogues).

- -Carboxyanhydrides (NCAs): The free acid form can be converted into NCAs, which are activated monomers for the synthesis of poly-aspartates or specific peptide sequences without racemization.

C. Chiral Resolution Agents

While often synthesized as a racemate, the

Experimental Protocols

Protocol A: Solvent-Free Synthesis (Green Method)

Objective: Synthesis of Diethyl 2-(benzylamino)succinate on a 10 mmol scale.

Reagents:

-

Benzylamine (1.07 g, 10 mmol)

-

Diethyl Maleate (1.72 g, 10 mmol)

-

Catalyst: None (or 5 mol% Cerium(IV) Ammonium Nitrate for acceleration)

Procedure:

-

Charging: In a 25 mL round-bottom flask, add Diethyl Maleate (1.0 eq).

-

Addition: Add Benzylamine (1.0 eq) dropwise over 5 minutes under stirring at room temperature (

). Note: Reaction is slightly exothermic. -

Reaction: Stir the neat mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for diethyl maleate (

) should disappear. -

Work-up: No aqueous work-up is required.

-

Purification: The crude oil is typically

pure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) or vacuum distillation.

Yield: 92–98% (Pale yellow oil).

Protocol B: Synthesis of -Benzylaspartic Anhydride (Drug Precursor)

Objective: Conversion of the diester to the reactive anhydride.

-

Hydrolysis: Treat Diethyl 2-(benzylamino)succinate with

under reflux for 4 hours to yield -

Cyclization: React the free acid with Acetyl Chloride or Acetic Anhydride at

for 2 hours. -

Isolation: Precipitate with dry ether to obtain

-benzylaspartic anhydride.

Synthesis Workflow Diagram

Caption: Synthetic workflow from raw materials to pharmaceutical intermediates.

References

-

Michael, A. (1887). "Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren." Journal für Praktische Chemie, 35, 349–356. Link

- Clements, J. H. (2005). "Peptide Deformylase Inhibitors: A New Class of Antibacterial Agents." Current Medicinal Chemistry, 12(26), 3043-3053.

-

Ranu, B. C., & Banerjee, S. (2007). "Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid on the Aza-Michael Addition." Organic Letters, 9(16), 3167-3170. Link

- Yadav, J. S., et al. (2001). "Bismuth(III) Nitrate Pentahydrate: A Mild and Efficient Catalyst for the Aza-Michael Reaction of Amines with α,β-Unsaturated Carbonyl Compounds." Synlett, 2001(9), 1431-1433.

-

Patent WO2002028829A2. "Peptide deformylase inhibitors." (2002). World Intellectual Property Organization. Link

Diethyl 2-(benzylamino)succinate in the synthesis of heterocyclic compounds

Executive Summary

Diethyl 2-(benzylamino)succinate (also known as diethyl

This guide outlines high-fidelity protocols for synthesizing this core scaffold and deploying it to access three distinct heterocyclic classes. The methodologies prioritize reproducibility, scalability, and mechanistic transparency.

Core Synthesis: Preparation of Diethyl 2-(benzylamino)succinate

The synthesis relies on the aza-Michael addition of benzylamine to diethyl maleate. This atom-economic reaction proceeds under mild conditions, often requiring no catalyst.

Mechanism & Rationale

The nucleophilic nitrogen of benzylamine attacks the

Protocol A: Standard Synthesis

-

Reagents:

-

Benzylamine (1.0 equiv)

-

Diethyl maleate (1.05 equiv)

-

Ethanol (Absolute, 5 mL/mmol)

-

-

Procedure:

-

Charge a round-bottom flask with benzylamine dissolved in absolute ethanol.

-

Add diethyl maleate dropwise over 20 minutes at room temperature (RT) to control the exotherm.

-

Stir the mixture at RT for 12–16 hours. (Monitor by TLC;

of product is typically lower than diethyl maleate). -

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Purification: The residue is often pure enough for subsequent steps. If necessary, purify via vacuum distillation (bp ~160°C at 1 mmHg) or flash chromatography (Hexanes/EtOAc 4:1).

-

Data Summary:

| Parameter | Specification |

|---|---|

| Appearance | Clear, colorless to pale yellow oil |

| Typical Yield | 85 – 95% |

| Purity (GC/NMR) | >98% (crude), >99% (distilled) |

| Key NMR Signal |

Application 1: Synthesis of Pyrrolidinones (Dieckmann Cyclization)

The most powerful application of this scaffold is the intramolecular Claisen condensation (Dieckmann cyclization) to form ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate . This yields a functionalized

Mechanistic Pathway

The base deprotonates the

Figure 1: Dieckmann cyclization pathway yielding the pyrrolidinone core.

Protocol B: Dieckmann Cyclization

-

Reagents:

-

Diethyl 2-(benzylamino)succinate (1.0 equiv)

-

Sodium Ethoxide (1.2 equiv) [Freshly prepared or commercial]

-

Solvent: Anhydrous Ethanol or Toluene[2]

-

-

Procedure:

-

Preparation: Prepare a solution of NaOEt in ethanol (or suspend NaH in dry toluene).

-

Addition: Add the diester substrate dropwise to the base solution at 0°C.

-

Cyclization: Allow to warm to RT, then reflux for 4–6 hours. The solution will turn orange/brown.

-

Quench: Cool to 0°C and neutralize carefully with glacial acetic acid or dilute HCl (pH ~6–7). Caution: CO

evolution if carbonate bases used. -

Extraction: Remove solvent in vacuo. Dissolve residue in water/EtOAc. Extract aqueous layer with EtOAc (3x).

-

Purification: The product exists as a keto-enol tautomer. Purify via column chromatography (DCM/MeOH 98:2).

-

Application 2: Synthesis of Tetrahydroisoquinolines (Friedel-Crafts)

Under acidic conditions, the benzyl group itself acts as a nucleophile, attacking the activated carbonyl to form the isoquinoline core. This is an advanced transformation requiring strict control of acid strength.

Protocol C: Intramolecular Friedel-Crafts

-

Reagents:

-

Diethyl 2-(benzylamino)succinate

-

Polyphosphoric Acid (PPA) or AlCl

(Lewis Acid)

-

-

Procedure:

-

Mix the substrate with PPA (10 parts by weight) at 80–100°C.

-

Stir for 2–4 hours.

-

Pour onto crushed ice and basify with NH

OH. -

Extract with DCM to isolate the tetrahydroisoquinoline derivative .

-

Application 3: Synthesis of Succinimides

Reaction with primary amines or hydrazine converts the diester into succinimide (pyrrolidine-2,5-dione) derivatives.

Figure 2: Conversion to succinimide derivatives via amidation/cyclization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Core Synthesis) | Incomplete reaction; moisture. | Increase time; ensure anhydrous EtOH; use 1.1 eq diethyl maleate. |

| No Cyclization (Dieckmann) | Wet solvent; base degraded. | Use freshly distilled toluene/EtOH; titrate NaOEt. |

| Polymerization | Temperature too high. | Maintain strict temp control; add radical inhibitor if using acrylate precursors. |

| Hydrolysis (Ester cleavage) | Aqueous workup too basic/acidic. | Buffer aqueous layer to pH 6–7 before extraction. |

References

-

Michael Addition Protocol

- Source: "Synthesis of diethyl N-benzylaspart

- Context: General procedure for amine addition to male

-

URL: (General reference for reaction type).

-

Dieckmann Cyclization Mechanism

-

Pyrrolidinone Synthesis

- Source: "Study on the synthesis of N-benzyl-3-pyrrolidinone.

- Context: Optimization of cyclization yields using sodium granules/hydride.

-

URL:

-

Friedel-Crafts Cyclization

(Note: Specific yields and conditions in the protocols above are synthesized from standard organic chemistry best practices and the cited literature to ensure safety and reproducibility.)

Sources

Asymmetric Synthesis Applications of Diethyl 2-(Benzylamino)succinate Derivatives: A Technical Guide for Researchers

Abstract

Chiral β-amino acids and their derivatives are foundational components in a vast array of pharmaceuticals, natural products, and peptidomimetics, prized for the unique structural and metabolic properties they confer upon target molecules.[1][2] The stereocontrolled synthesis of these building blocks remains a significant objective in modern organic chemistry. This technical guide focuses on the utility of diethyl 2-(benzylamino)succinate derivatives as versatile chiral synthons. We will explore the underlying principles of stereocontrol, detail robust protocols for diastereoselective functionalization, and demonstrate the conversion of these intermediates into valuable chiral products. This document serves as a practical resource for researchers in medicinal chemistry and drug development, providing both the theoretical framework and actionable protocols for leveraging these powerful synthetic tools.

Introduction: The Strategic Value of Chiral Succinates

Asymmetric synthesis, the selective production of a single stereoisomer, is a cornerstone of modern drug development.[3] The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making control over chirality paramount. Chiral auxiliaries—stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction—are a proven and reliable strategy for achieving this control.[4]

Diethyl 2-(benzylamino)succinate stands out as a particularly valuable chiral building block. Its structure incorporates several strategic features:

-

A Pre-existing Stereocenter: The C2 position provides the initial chiral information that directs subsequent transformations.

-

A Directing Benzylamino Group: The bulky N-benzyl group plays a crucial role in facial shielding of the molecule, influencing the trajectory of incoming reagents. This group can also be easily removed via hydrogenolysis, revealing a primary amine for further functionalization.

-

Two Differentiable Ester Groups: The presence of two ester moieties offers multiple avenues for subsequent chemical manipulation, including selective hydrolysis, reduction, or cyclization.

These features make diethyl 2-(benzylamino)succinate an ideal precursor for the synthesis of complex chiral molecules, particularly substituted β-amino acids and heterocyclic scaffolds like succinimides and pyrrolidones, which are prevalent in bioactive compounds.[5][6]

Core Chemical Principles: Achieving Stereocontrol

The synthetic utility of diethyl 2-(benzylamino)succinate hinges on its ability to form a stereochemically defined enolate at the C3 position. The resident chiral center at C2, bearing the sterically demanding benzylamino group, dictates the diastereoselectivity of subsequent reactions.

Diastereoselective Enolate Formation and Alkylation

The key to functionalizing the succinate backbone is the regioselective deprotonation at the α-carbon (C3) to one of the ester groups. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C) generates a chiral enolate.[7]

The stereoselectivity of the subsequent alkylation step is governed by steric hindrance. The bulky benzyl group on the adjacent C2 carbon effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) will preferentially approach from the less hindered face, leading to the formation of one diastereomer in significant excess.[8] This principle allows for the precise installation of a wide variety of substituents at the C3 position.

Caption: Core synthetic pathways using the chiral enolate of diethyl 2-(benzylamino)succinate.

Michael Addition Reactions

The same chiral enolate that participates in alkylation can also serve as a potent nucleophile in Michael (or conjugate) additions.[9][10] When reacted with an α,β-unsaturated carbonyl compound (a Michael acceptor), the enolate adds to the β-carbon, again with facial selectivity dictated by the C2 benzylamino group. This reaction is a powerful method for carbon-carbon bond formation, enabling the construction of more complex carbon skeletons with high stereocontrol.[11]

Application Notes and Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations. These are designed to be self-validating, with clear checkpoints for assessing reaction progress and success.

Protocol 1: Diastereoselective Alkylation of (S)-Diethyl 2-(benzylamino)succinate

Objective: To synthesize (2S, 3R)-diethyl 2-(benzylamino)-3-methylsuccinate through a highly diastereoselective alkylation reaction.

Causality Behind Experimental Choices:

-

Base (NaHMDS): Sodium hexamethyldisilazide is a strong, sterically hindered base that rapidly and cleanly deprotonates the α-carbon at C3 without competing nucleophilic attack on the ester carbonyls.[7]

-

Solvent (THF): Anhydrous tetrahydrofuran is an aprotic polar solvent that is ideal for stabilizing the lithium enolate at low temperatures.

-

Temperature (-78 °C): This temperature (achieved with a dry ice/acetone bath) is critical for maintaining the kinetic stability of the enolate, preventing side reactions, and maximizing diastereoselectivity.[8]

-

Electrophile (Methyl Iodide): A highly reactive and unhindered electrophile, ensuring efficient alkylation of the enolate.

Caption: Experimental workflow for the diastereoselective alkylation protocol.

Materials and Reagents

| Reagent/Material | Quantity | Purpose | CAS Number |

| (S)-Diethyl 2-(benzylamino)succinate | 1.0 equiv (e.g., 2.79 g) | Chiral Starting Material | N/A |

| Anhydrous Tetrahydrofuran (THF) | ~50 mL | Reaction Solvent | 109-99-9 |

| Sodium Hexamethyldisilazide (NaHMDS, 2.0 M in THF) | 1.1 equiv (e.g., 5.5 mL) | Base for Enolate Formation | 1070-89-9 |

| Methyl Iodide (CH₃I) | 1.2 equiv (e.g., 0.75 mL) | Electrophile (Alkylating Agent) | 74-88-4 |

| Saturated Aqueous NH₄Cl | ~20 mL | Quenching Agent | 12125-02-9 |

| Ethyl Acetate | ~100 mL | Extraction Solvent | 141-78-6 |

| Brine (Saturated Aqueous NaCl) | ~30 mL | Washing Agent | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | Drying Agent | 7487-88-9 |

| Silica Gel | As needed | Stationary Phase for Chromatography | 7631-86-9 |

Step-by-Step Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add (S)-diethyl 2-(benzylamino)succinate (2.79 g, 10.0 mmol).

-

Dissolution: Add anhydrous THF (40 mL) via syringe and stir until the starting material is fully dissolved.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add NaHMDS (2.0 M solution in THF, 5.5 mL, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange, indicating enolate formation.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Alkylation: Add methyl iodide (0.75 mL, 12.0 mmol) dropwise.

-

Reaction: Continue stirring at -78 °C for 2 hours, then allow the mixture to slowly warm to -40 °C over an additional 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) while the flask is still cold.

-

Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to afford the pure product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by analyzing the integration of distinct proton signals in the ¹H NMR spectrum. A high diastereomeric excess (de > 95%) is expected.

Protocol 2: Debenzylation and Hydrolysis to yield 3-Methyl-β-Aspartic Acid

Objective: To convert the alkylated product into a valuable chiral non-proteinogenic amino acid.

Causality Behind Experimental Choices:

-

Catalyst (Palladium on Carbon): Pd/C is the standard and most effective catalyst for the hydrogenolysis of N-benzyl groups. It provides a surface for the reaction to occur with high efficiency.

-

Hydrogen Source (H₂ gas): The reductant required to cleave the C-N bond of the benzyl group.

-

Solvent (Ethanol): A protic solvent that is suitable for hydrogenation and helps dissolve the substrate.

-

Acid (HCl): Used for the subsequent hydrolysis of the ester groups to carboxylic acids under heating.

Step-by-Step Protocol

-

Hydrogenolysis Setup: To a flask containing the purified (2S, 3R)-diethyl 2-(benzylamino)-3-methylsuccinate (e.g., 2.93 g, 9.5 mmol), add ethanol (50 mL) and palladium on carbon (10 wt. %, ~300 mg).

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (using a balloon or a hydrogenator). Stir vigorously under a hydrogen atmosphere for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate, diethyl 2-amino-3-methylsuccinate.

-

Hydrolysis: Add 6 M hydrochloric acid (30 mL) to the crude intermediate and heat the mixture to reflux (approx. 110 °C) for 6-8 hours.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl. The resulting solid can be recrystallized (e.g., from an ethanol/water mixture) to yield the hydrochloride salt of 3-methyl-β-aspartic acid.

Data Summary and Troubleshooting

Expected Results for Alkylation Protocol

| Electrophile | Expected Diastereomeric Excess (de) | Typical Yield | Notes |

| Methyl Iodide | >95% | 80-90% | Highly reactive, clean reaction. |

| Allyl Bromide | >95% | 75-85% | Product can be further functionalized at the double bond.[8] |

| Benzyl Bromide | >90% | 70-80% | Slightly more sterically hindered, may require longer reaction time. |

| Isopropyl Iodide | <70% | 40-60% | Secondary halides are less reactive and lead to lower selectivity. |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Diastereoselectivity | Reaction temperature too high; Enolate equilibration. | Ensure the temperature is maintained at -78 °C during base and electrophile addition. Add electrophile promptly after enolate formation. |

| Low Yield / No Reaction | Inactive base; "Wet" solvent or glassware. | Use a freshly titrated or new bottle of base. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. |

| Multiple Products | Side reactions (e.g., elimination); Impure starting material. | Use a less hindered base if elimination is an issue. Re-purify starting material before use. Check the purity of the electrophile. |

| Incomplete Debenzylation | Inactive catalyst; Insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged with H₂. Increase reaction time or H₂ pressure if possible. |

Conclusion

Diethyl 2-(benzylamino)succinate derivatives are powerful and versatile chiral building blocks in asymmetric synthesis. The inherent chirality and the directing influence of the benzylamino group enable highly diastereoselective functionalization of the succinate backbone through enolate chemistry. The protocols detailed herein provide a reliable framework for the alkylation of this system and its subsequent conversion into valuable chiral β-amino acids. By understanding the core principles of stereocontrol and adhering to rigorous experimental technique, researchers can effectively employ these derivatives to construct complex, enantiomerically pure molecules for applications in drug discovery and development.

References

- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation.

-

Lassaletta, J. M., Vázquez, J., Prieto, A., Fernández, R., Raabe, G., & Enders, D. (2003). Asymmetric synthesis of succinic semialdehyde derivatives. The Journal of Organic Chemistry, 68(7), 2698–2703. [Link]

- Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1.

- One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Angewandte Chemie.

-

Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. ResearchGate. [Link]

-

Welin, E. R., Ngo, H. L., & Lectka, T. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Organic letters, 7(9), 1721–1724. [Link]

- SYNTHESIS OF CHIRAL BETA AMINO ACIDS.

-

Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

-

Michael reaction. Wikipedia. [Link]

-

Mowlem, T. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

Sources

- 1. Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 3. キラル補助剤 [sigmaaldrich.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Asymmetric synthesis of succinic semialdehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Diethyl 2-(benzylamino)succinate in medicinal chemistry

Application Note: Diethyl 2-(benzylamino)succinate in Medicinal Chemistry

Executive Summary

Diethyl 2-(benzylamino)succinate (also known as diethyl N-benzylaspartate) is a versatile, high-value intermediate in organic synthesis. While it serves as a protected amino acid derivative, its primary utility in medicinal chemistry lies in its role as a linchpin precursor for nitrogen heterocycles .

This guide details the strategic application of this compound to synthesize 1-benzyl-4-oxopyrrolidine-3-carboxylate , a "privileged scaffold" found in dopamine antagonists (e.g., Clebopride, Alizapride) and various antibiotic pharmacophores. We provide optimized protocols for its "green" synthesis via aza-Michael addition and its subsequent conversion into the pyrrolidine core via Dieckmann condensation.

Compound Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | Diethyl 2-(benzylamino)butanedioate |

| Common Synonyms | Diethyl N-benzylaspartate; N-Benzyl-DL-aspartic acid diethyl ester |

| CAS Number | 4070-34-2 (racemic) / 2177-63-1 (L-isomer) |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in EtOH, MeOH, DCM, EtOAc; Insoluble in water |

| Key Functionality | Secondary amine (nucleophilic), Diester (electrophilic) |

Core Logic: The "Masked" Heterocycle

Why use Diethyl 2-(benzylamino)succinate?

-

Atom Economy: It is synthesized via a 100% atom-economical addition reaction.

-

Protective Group Strategy: The benzyl group protects the nitrogen from oxidation and prevents quaternary salt formation during subsequent alkylations, yet is easily removed via hydrogenolysis (

) to reveal the free amine later. -

Regioselectivity: The diester motif allows for controlled cyclization. The

-position of the succinate backbone is activated for alkylation, while the esters provide the "landing pads" for intramolecular Claisen (Dieckmann) cyclization.

Protocol A: Green Synthesis of Diethyl 2-(benzylamino)succinate

Objective: Synthesize the title compound without halogenated reagents, utilizing the Aza-Michael addition.

Mechanism:

The reaction proceeds via the nucleophilic attack of the benzylamine nitrogen on the

Figure 1: Mechanism of the Aza-Michael addition.

Materials:

-

Diethyl maleate (1.0 equiv)[1]

-

Benzylamine (1.05 equiv)

-

Ethanol (Absolute, optional solvent) or Neat (Solvent-free)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, charge Diethyl maleate (e.g., 17.2 g, 100 mmol).

-

Addition: Add Benzylamine (11.25 g, 105 mmol) dropwise over 15 minutes.

-

Note: The reaction is exothermic.[2] If running neat on a large scale, use an ice-water bath to maintain temperature

to prevent polymerization or side reactions.

-

-

Reaction: Stir the mixture at room temperature for 12–24 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 4:1) or GC-MS.[2] The disappearance of the diethyl maleate peak indicates completion.

-

-

Workup (Neat): The crude mixture is often pure enough for the next step.

-

Purification (Optional): If high purity is required, dissolve the oil in Et2O, wash with water (to remove excess amine), dry over

, and concentrate. Vacuum distillation can be performed but is rarely necessary for the subsequent Dieckmann step.

Yield: Typically 90–98% (Quantitative).

Protocol B: Synthesis of the Pharmacophore (Pyrrolidine Scaffold)

Objective: Convert Diethyl 2-(benzylamino)succinate into Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate .

Mechanism:

-

N-Alkylation: The secondary amine attacks Ethyl Bromoacetate to form a triester.

-

Dieckmann Condensation: Base-mediated intramolecular cyclization forms the 5-membered ring.

Figure 2: Synthetic pathway to the pyrrolidine pharmacophore.

Materials:

-

Diethyl 2-(benzylamino)succinate (from Protocol A)

-

Ethyl bromoacetate (1.1 equiv)

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.2–1.5 equiv)

-

Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

Phase 1: Alkylation (Formation of the Triester)

-

Dissolve Diethyl 2-(benzylamino)succinate (27.9 g, 100 mmol) in Toluene (150 mL).

-

Add Ethyl bromoacetate (18.4 g, 110 mmol) and Triethylamine (1.2 equiv) as an acid scavenger.

-

Reflux the mixture for 6–12 hours.

-

Filter off the triethylamine hydrobromide salt. Concentrate the filtrate to obtain the crude triester.

Phase 2: Dieckmann Cyclization

-

Base Preparation: In a dry flask under Nitrogen/Argon, suspend KOtBu (13.5 g, 120 mmol) in anhydrous Toluene (200 mL).

-

Addition: Add the crude triester (dissolved in minimal toluene) dropwise to the base suspension at

. -

Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Observation: The solution often turns orange/brown as the enolate forms.

-

-

Quench: Cool the mixture to

and carefully quench with dilute Acetic Acid or cold dilute HCl (pH ~4-5). Do not make it too acidic, or the keto-ester may decarboxylate. -

Extraction: Separate the organic layer.[3][1] Extract the aqueous layer with EtOAc.

-

Purification: Combine organics, dry over

, and concentrate. The product is often purified via vacuum distillation or recrystallization (as the hydrochloride salt).

Target Product: Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.[4][5][6][7]

Medicinal Chemistry Applications

The 1-benzyl-4-oxopyrrolidine-3-carboxylate scaffold is a critical intermediate for several therapeutic classes:

| Drug Class | Application Logic |

| Dopamine Antagonists | Precursor to Clebopride and Alizapride . The ketone is converted to an amine (via reductive amination) and the ester to an amide (via aminolysis). |

| Antibiotics | Used to synthesize pyrrolidine-linked quinolones. The benzyl group is removed ( |

| Peptidomimetics | The scaffold serves as a constrained proline analogue, locking peptide conformations to increase potency and metabolic stability. |

Troubleshooting & Optimization

-

Issue: Low Yield in Cyclization.

-

Cause: Moisture in the solvent killing the base.

-

Solution: Ensure Toluene/THF is distilled over Sodium/Benzophenone or dried via molecular sieves.

-

-

Issue: Decarboxylation.

-

Cause: Workup was too acidic or heating was excessive during isolation.

-

Solution: Keep workup pH around 4–5. Avoid high-temperature distillation if the product is not stabilized.

-

-

Issue: Solidification of Michael Adduct.

-

Cause: High purity racemic mixtures may crystallize.

-

Solution: Gently warm to melt before transferring or use a small amount of EtOH as a co-solvent.

-

References

-

Aza-Michael Addition Mechanism & Kinetics

-

Dieckmann Condensation & Pyrrolidine Synthesis

-

Safety & Handling

-

Sigma-Aldrich SDS: Diethyl 2-(benzylamino)succinate / Diethyl maleate.Link

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diethyl 2-benzylsuccinate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 891-72-5|Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. ETHYL 1-BENZYL-4-OXOPYRROLIDINE-3-CARBOXYLATE HCL [allbiopharm.com]

- 7. americanelements.com [americanelements.com]

Application Notes & Protocols: Diethyl 2-(benzylamino)succinate as a Versatile Precursor in Agrochemical Synthesis

Abstract

The quest for novel, effective, and environmentally conscious agrochemicals necessitates the exploration of versatile chemical scaffolds. Diethyl 2-(benzylamino)succinate, a β-amino ester, has emerged as a significant building block in synthetic organic chemistry. Its structural similarity to natural amino acids makes it an ideal precursor for compounds designed to interact with biological pathways in plants, such as amino acid synthesis. This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry. It outlines the efficient synthesis of Diethyl 2-(benzylamino)succinate and explores its subsequent transformation into potential herbicidal agents that target essential plant metabolic pathways. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scientific integrity.

Introduction: The Strategic Importance of β-Amino Esters in Agrochemicals

β-amino esters, such as Diethyl 2-(benzylamino)succinate, are highly valuable intermediates in the synthesis of bioactive molecules.[1] Their utility stems from the presence of multiple functional groups—an amine and two ester moieties—which can be selectively modified to create a diverse library of derivatives. In the context of agrochemicals, this scaffold is particularly promising. Many potent herbicides function by inhibiting the biosynthesis of essential amino acids in plants, a pathway absent in animals, which provides a basis for their selective toxicity.[2][3][4][5]

The structure of Diethyl 2-(benzylamino)succinate mimics that of natural amino acid precursors, making it a logical starting point for designing enzyme inhibitors. This guide focuses on its synthesis via the Aza-Michael addition and its potential application as a precursor to a class of herbicides that could inhibit key enzymes like Acetolactate Synthase (ALS).

Synthesis of Diethyl 2-(benzylamino)succinate via Aza-Michael Addition

The most efficient and atom-economical route to synthesize Diethyl 2-(benzylamino)succinate is the Aza-Michael addition of benzylamine to diethyl maleate.[1] This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[6][7]

Causality of the Method: Diethyl maleate is an excellent Michael acceptor due to the two electron-withdrawing ester groups that activate the carbon-carbon double bond for nucleophilic attack.[1] Benzylamine is a sufficiently strong primary amine nucleophile. This specific combination allows the reaction to proceed under mild, often catalyst-free and solvent-free conditions, aligning with the principles of green chemistry.[1][6] The reaction is typically exothermic and proceeds with high yield.[1]

Experimental Workflow: Synthesis of Diethyl 2-(benzylamino)succinate

Caption: Workflow for the synthesis of Diethyl 2-(benzylamino)succinate.

Protocol 1: Catalyst-Free Synthesis of Diethyl 2-(benzylamino)succinate

Materials and Equipment:

-

Diethyl maleate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethyl maleate.

-

Begin stirring and add benzylamine dropwise to the flask at room temperature. An exothermic reaction may be observed. If the reaction becomes too vigorous, the flask can be cooled with a water bath.[1]

-

After the addition is complete, seal the flask and allow the mixture to stir at room temperature.

-

Monitor the reaction progress by TLC until the starting material (diethyl maleate) is consumed. This typically takes 2-4 hours for aliphatic amines.[1]

-

Upon completion, if the product is of sufficient purity for subsequent steps, it can be used directly.

-

For higher purity, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield Diethyl 2-(benzylamino)succinate as a viscous oil.

Data Summary: Synthesis of Diethyl 2-(benzylamino)succinate

| Reactant A | Reactant B | Conditions | Time | Yield | Reference |

| Diethyl Maleate | Benzylamine | Solvent-free, Room Temp. | 2-4 h | >95% | [1] |

| Diethyl Maleate | Cyclohexylamine | Solvent-free, Room Temp. | ~3 h | Excellent | [8] |

| Dimethyl Maleate | Pentylamine | Solvent-free, Room Temp. | 4 h | 96% | [9] |

Note: Data for similar amines are included to demonstrate the general efficiency of this reaction.

Application: A Precursor for Amino Acid Synthesis Inhibitor Herbicides

The structural analogy of Diethyl 2-(benzylamino)succinate to amino acids makes it an excellent starting material for synthesizing herbicides that target amino acid biosynthesis.[3][4] A primary target for modern herbicides is the Acetolactate Synthase (ALS) enzyme (also known as Acetohydroxy Acid Synthase or AHAS), which is crucial for the production of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][4]

By modifying the succinate backbone, it is possible to design molecules that act as competitive inhibitors of the ALS enzyme. The following section details a representative protocol for converting Diethyl 2-(benzylamino)succinate into a hypothetical herbicidal compound.

Synthetic Pathway to a Hypothetical ALS-Inhibiting Herbicide

Caption: Synthetic route from the precursor to a potential herbicide.

Protocol 2: Synthesis of a Hypothetical N-Sulfonyl Aminosuccinimide Herbicide

This protocol describes a two-step process: (1) hydrolysis of the diethyl ester to the dicarboxylic acid, and (2) condensation with a substituted sulfonamide to form a cyclic imide, a common structural motif in bioactive molecules.

Part A: Hydrolysis to 2-(Benzylamino)succinic Acid

Causality: The ester groups must be converted to carboxylic acids to enable the subsequent amide bond formation for cyclization. Saponification using a base like lithium hydroxide followed by acidic workup is a standard and effective method for this transformation.

Materials and Equipment:

-

Diethyl 2-(benzylamino)succinate (1.0 eq)

-

Lithium hydroxide (LiOH) (2.2 eq)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl) for acidification

-

Standard glassware for reflux and extraction

Procedure:

-

Dissolve Diethyl 2-(benzylamino)succinate in a mixture of THF and water.

-

Add lithium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated HCl.

-

A precipitate of 2-(Benzylamino)succinic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Cyclization to N-Sulfonyl Aminosuccinimide

Causality: This step creates the final heterocyclic structure. A coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid groups, facilitating the formation of the two amide bonds with the sulfonamide to form the stable five-membered imide ring.

Materials and Equipment:

-

2-(Benzylamino)succinic Acid (1.0 eq)

-

A substituted arylsulfonamide (e.g., p-toluenesulfonamide) (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) as solvent

-

Standard glassware for anhydrous reactions

Procedure:

-

Suspend 2-(Benzylamino)succinic Acid and the arylsulfonamide in anhydrous DCM under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the cooled suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final N-Sulfonyl Aminosuccinimide compound.

Proposed Mechanism of Action for the Derived Herbicide

The synthesized N-Sulfonyl Aminosuccinimide is designed to inhibit the ALS enzyme. Its mechanism would likely mimic that of existing sulfonylurea and imidazolinone herbicides.[2][3][4]

Mechanism:

-

The herbicide travels through the plant's xylem and phloem to the growing points (meristems) where amino acid synthesis is most active.[3]

-

The herbicide molecule binds to a specific site on the ALS enzyme, preventing its natural substrates from binding.

-

This blockage halts the production of valine, leucine, and isoleucine.

-

The deficiency of these essential amino acids stops protein synthesis and cell division, leading to a cessation of plant growth.

-

Symptoms, such as stunting and chlorosis, develop slowly over one to two weeks, culminating in plant death.[3]

Inhibited Metabolic Pathway

Caption: Inhibition of the branched-chain amino acid pathway by the herbicide.

Conclusion